Positional Isomerization Defines a Unique Internal-Olefin Reactivity Profile Relative to Methyl Dec-9-enoate
Methyl dec-8-enoate is the product of acid-catalyzed positional isomerization of methyl dec-9-enoate (9-DAME), converting the terminal C=C bond to an internal C8=C9 olefin. This transformation is documented in US Patent 10,519,088, where 9-decenoic acid methyl ester is combined with a fluorosulfonic acid group-containing substance to form 8-decenoic acid methyl ester [1]. The internal olefin geometry enables subsequent metathesis to generate 1,16-dimethyl 8-hexadecenedioate, a precursor to suberic acid (octanedioic acid, n=6 in the HOOC–(CH₂)ₙ–COOH series) — a dicarboxylic acid that is notably difficult to access from conventional petroleum feedstocks [1]. In contrast, the terminal olefin methyl dec-9-enoate undergoes ethenolysis to yield 1-decene and regenerate 9-DAME, a fundamentally different product distribution that cannot furnish the same C16 dibasic ester architecture [2]. The patent explicitly states that 'substances that differ only in the position of an alkenyl group may have distinct chemical and/or physical properties' and that 'the product of a reaction between a functionalizing agent and a substance having a 2-alkenyl group may have different chemical and/or physical properties from the product of a reaction between the functionalizing agent and the original substance having the terminal alkenyl group' [1].
| Evidence Dimension | Metathesis product outcome as a function of double-bond position |
|---|---|
| Target Compound Data | Methyl dec-8-enoate → cross-metathesis → 1,16-dimethyl 8-hexadecenedioate (C16 dibasic ester) → hydrogenation → 1,16-dimethyl hexadecanedioate → suberic acid precursor [1] |
| Comparator Or Baseline | Methyl dec-9-enoate → ethenolysis → 1-decene + methyl 9-decenoate (regeneration of starting material or short-chain α-olefin co-product); self-metathesis → dimethyl octadecanedioate (C18) after hydrogenation [2] |
| Quantified Difference | Product carbon chain length: C16 (from 8-DAME) vs. C18 (from 9-DAME self-metathesis); distinct dicarboxylic acid target (suberic acid, C8 diacid, vs. longer-chain diacids). The 8-isomer uniquely enables suberic acid production — a compound with lower melting point and higher water solubility than even-numbered dicarboxylic acids of comparable size [1]. |
| Conditions | Patent-described isomerization using fluorosulfonic acid; metathesis with ruthenium-carbene catalysts (e.g., Grubbs-type or Hoveyda-Grubbs-type); hydrogenation under standard conditions [1]. |
Why This Matters
Procurement of methyl dec-8-enoate rather than the more commercially available methyl dec-9-enoate directly dictates whether the synthetic route can access suberic acid derivatives, a class of compounds with distinct physical properties and industrial polymer applications.
- [1] Patent US 10519088 B2. Methods of making functionalized internal olefins and uses thereof. Elevance Renewable Sciences, Inc. Issued 2019-12-31. Column 1, lines 15–20; column 2, lines 35–41; column 12, lines 32–39. View Source
- [2] Mol, J. C. Application of olefin metathesis in oleochemistry: an example of green chemistry. Green Chemistry, 2002, 4, 5–13. Describes ethenolysis and self-metathesis of methyl oleate and methyl 9-decenoate. View Source
